molecular formula C18H24N6O2S2 B2465240 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899756-01-5

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2465240
CAS No.: 899756-01-5
M. Wt: 420.55
InChI Key: JSCZUYXKGQGFBF-UHFFFAOYSA-N
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Description

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H24N6O2S2 and its molecular weight is 420.55. The purity is usually 95%.
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Properties

IUPAC Name

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2S2/c1-22-7-9-23(10-8-22)24-14-5-3-2-4-13(14)16(21-18(24)26)28-12-15(25)20-17-19-6-11-27-17/h6,11H,2-5,7-10,12H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCZUYXKGQGFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives and features several functional groups that contribute to its biological activity. The molecular formula is C23H31N5O2SC_{23}H_{31}N_5O_2S, with a molecular weight of approximately 441.6 g/mol.

PropertyValue
Molecular FormulaC23H31N5O2S
Molecular Weight441.6 g/mol
CAS Number899755-95-4

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. Key steps include the formation of the piperazine ring and quinazolinone moiety followed by coupling with the thiazole-acetamide group. Techniques such as cyclization and aza-Michael addition are commonly employed in its preparation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising results against various bacterial strains. For instance, in vitro assays indicated moderate antibacterial activity against Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Antiviral Properties

The compound has also been evaluated for antiviral properties, particularly against HIV. Preliminary findings suggest that it may inhibit HIV replication in cell-based assays, although further investigations are needed to confirm these effects .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by modulating specific cellular pathways. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of anti-apoptotic proteins .

The proposed mechanism of action involves the interaction of this compound with various molecular targets within cells. It may act as an inhibitor of enzymes critical for disease progression or as a modulator of receptor activity, influencing cellular signaling pathways related to growth and survival .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity using the agar well-diffusion method against Gram-negative bacteria. Results indicated that the compound effectively suppressed Pseudomonas aeruginosa , with an MIC value of 12.5 µg/mL compared to ciprofloxacin's 1 µg/mL .
  • Antiviral Activity : In a series of experiments designed to assess antiviral efficacy, compounds structurally similar to this one were found to inhibit HIV integrase activity at concentrations above 100 µM, suggesting potential for further development as antiviral agents .
  • Anticancer Studies : In vitro studies on cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis, indicating its potential as a therapeutic agent in oncology .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial , antiviral , and anticancer properties. Studies have shown that derivatives of quinazolinone structures exhibit significant biological activities against various pathogens and cancer cell lines.

  • Antimicrobial Activity : Research indicates that compounds similar to this one demonstrate effectiveness against gram-positive and gram-negative bacteria as well as fungi . For instance, derivatives have been screened for antibacterial activity using methods like the paper disc diffusion technique against organisms such as Staphylococcus aureus and Escherichia coli.

Cancer Research

The compound has been evaluated for its anticancer potential. In vitro studies using cancer cell lines, such as MDA-MB 231 (breast cancer), have shown promising results where certain analogues exhibited significant cytotoxicity . The mechanism often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Neuropharmacology

Given its structural features, the compound is also being explored for potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may facilitate interactions with central nervous system targets .

Case Studies

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strains using disc diffusion methods.
Anticancer PropertiesSignificant cytotoxic effects observed on MDA-MB 231 cell line; potential mechanism through enzyme inhibition discussed.
NeuropharmacologyInvestigated for effects on CNS targets; potential therapeutic applications in neurological disorders highlighted.

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule can be dissected into three primary subunits:

  • 1-(4-Methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-thiol : A hydrogenated quinazolinone scaffold bearing a 4-methylpiperazine substituent and a thiol group.
  • N-(Thiazol-2-yl)chloroacetamide : A chloroacetamide intermediate linked to a thiazole ring.
  • Thioacetamide bridge : Formed via nucleophilic substitution between the thiol and chloroacetamide groups.

The synthesis follows a convergent approach, wherein the hexahydroquinazolinone and thiazole intermediates are prepared separately before final coupling.

Stepwise Synthesis of Key Intermediates

Synthesis of 1-(4-Methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-thiol

Formation of the Hexahydroquinazolinone Core

The hydrogenated quinazolinone core is synthesized via cyclocondensation of cyclohexenone with thiourea in the presence of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This reaction proceeds through a Vilsmeier-Haack-type mechanism, yielding 4-thioxo-1,2,5,6,7,8-hexahydroquinazolin-2-one .

Reaction Conditions :

  • Reactants : Cyclohexenone (10 mmol), thiourea (12 mmol), POCl₃ (15 mmol), DMF (20 mL).
  • Temperature : 80°C for 12 h under nitrogen.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethyl acetate.
  • Yield : 78%.
Analytical Validation
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45–1.78 (m, 4H, cyclohexyl CH₂), 2.30 (s, 3H, N-CH₃), 2.40–2.65 (m, 8H, piperazine CH₂), 3.15 (t, 2H, quinazolinone CH₂), 4.10 (s, 1H, SH).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H).

Synthesis of N-(Thiazol-2-yl)chloroacetamide

Chloroacetylation of Thiazol-2-amine

Thiazol-2-amine is treated with chloroacetyl chloride in tetrahydrofuran (THF) under basic conditions. Triethylamine (Et₃N) neutralizes HCl, driving the reaction to completion.

Reaction Conditions :

  • Reactants : Thiazol-2-amine (5 mmol), chloroacetyl chloride (6 mmol), Et₃N (7 mmol), THF (10 mL).
  • Temperature : −10°C to 0°C, 2 h.
  • Workup : Extraction with dichloromethane, drying over Na₂SO₄, and solvent evaporation.
  • Yield : 90%.
Analytical Validation
  • ¹H NMR (400 MHz, CDCl₃) : δ 4.20 (s, 2H, CH₂Cl), 7.25 (d, 1H, thiazole H), 7.45 (d, 1H, thiazole H), 8.10 (s, 1H, NH).
  • IR (KBr) : 1660 cm⁻¹ (amide C=O), 690 cm⁻¹ (C-Cl).

Final Coupling to Form the Thioacetamide Bridge

The thiol-bearing hexahydroquinazolinone and chloroacetamide-thiazole intermediates undergo nucleophilic substitution in DMF with K₂CO₃ as a base. The reaction proceeds via deprotonation of the thiol, followed by attack on the chloroacetamide’s electrophilic carbon.

Reaction Conditions :

  • Reactants : 1-(4-Methylpiperazin-1-yl)-2-oxo-hexahydroquinazolin-4-thiol (4 mmol), N-(thiazol-2-yl)chloroacetamide (4.8 mmol), K₂CO₃ (6 mmol), DMF (15 mL).
  • Temperature : Room temperature, 5 h.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
  • Yield : 75%.

Spectral Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 1.50–1.85 (m, 4H, cyclohexyl CH₂).
    • δ 2.35 (s, 3H, N-CH₃).
    • δ 2.50–2.75 (m, 8H, piperazine CH₂).
    • δ 3.20 (t, 2H, quinazolinone CH₂).
    • δ 4.15 (s, 2H, SCH₂CO).
    • δ 7.30 (d, 1H, thiazole H), 7.55 (d, 1H, thiazole H).
    • δ 10.40 (s, 1H, NH).

Infrared (IR) Spectroscopy

  • IR (KBr) : 1680 cm⁻¹ (quinazolinone C=O), 1655 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-N).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₁H₂₈N₆O₂S₂ : 492.1584 [M+H]⁺.
  • Observed : 492.1589 [M+H]⁺.

Reaction Optimization and Challenges

Solvent and Base Selection

  • DMF proved superior to THF or acetonitrile due to its polar aprotic nature, enhancing nucleophilicity of the thiolate ion.
  • K₂CO₃ outperformed Na₂CO₃ or Et₃N in minimizing side reactions (e.g., oxidation of thiol to disulfide).

Temperature Control

  • Reactions conducted above 40°C led to decomposition of the thioacetamide bridge, reducing yields to <50%.

Comparative Analysis of Synthetic Routes

Step Reactants Conditions Yield Reference
Quinazolinone core formation Cyclohexenone, thiourea POCl₃/DMF, 80°C 78%
Piperazine substitution 4-Thioxo-quinazolinone, 1-methylpiperazine K₂CO₃/DMF, RT 85%
Chloroacetamide synthesis Thiazol-2-amine, chloroacetyl chloride Et₃N/THF, −10°C 90%
Thioacetamide coupling Thiol + chloroacetamide K₂CO₃/DMF, RT 75%

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis involves multi-step reactions, typically starting with functionalization of the quinazolinone core followed by thioacetamide coupling. Key considerations include:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic thiol-displacement reactions .
  • Catalysts : Triethylamine or DMAP may be used to deprotonate intermediates and accelerate coupling steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm regioselectivity of thioether and acetamide linkages. Key signals include:
    • Quinazolinone C=O at ~170 ppm (13C NMR) .
    • Thiazole protons at δ 7.2–7.5 ppm (1H NMR) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 487.2) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradients) assess purity and stability under accelerated degradation conditions .

Q. What initial biological screening approaches are recommended?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays (IC50 values typically <10 µM for active analogs) .
  • Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC50 < 1 µM for EGFR inhibition in analogs) .

Advanced Research Questions

Q. How can SAR studies identify critical functional groups for bioactivity?

  • Systematic substitution : Modify the 4-methylpiperazine (electron-donating vs. bulky groups) and thiazole (halogenation) moieties .
  • Biological testing : Compare IC50 values across analogs (see table below).
  • Computational docking : AutoDock Vina predicts binding poses to targets like EGFR or tubulin .
Analog ModificationBiological Activity (IC50)TargetReference
4-Methylpiperazine → PiperidineEGFR IC50: 0.8 → 5.2 µMKinase inhibition
Thiazole → OxazoleCytotoxicity ↓ 50%MCF-7 cells

Q. How to resolve contradictions in biological activity across models?

  • Orthogonal assays : Validate cytotoxicity (MTT) with apoptosis markers (Annexin V/PI) to confirm mechanism .
  • Variable controls : Standardize cell passage numbers and serum concentrations to reduce inter-lab variability .
  • Meta-analysis : Pool data from >3 independent studies to identify trends (e.g., selectivity for solid tumors over hematological cancers) .

Q. How to integrate computational and experimental data for target validation?

  • Molecular dynamics (MD) simulations : GROMACS models predict stability of compound-target complexes (e.g., RMSD < 2 Å over 100 ns) .
  • QM/MM calculations : Identify key binding interactions (e.g., hydrogen bonds with quinazolinone C=O) .
  • Experimental validation : Compare computed binding energies (ΔG) with SPR-measured KD values .

Q. What methodologies assess metabolic stability and degradation pathways?

  • In vitro metabolism : Incubate with liver microsomes (CYP450 isoforms) and analyze metabolites via LC-MS/MS .
  • Forced degradation : Expose to acidic (pH 2), basic (pH 10), and oxidative (H2O2) conditions; monitor by HPLC .
  • Stability profiles : Half-life (t1/2) in plasma: >8 hours suggests suitability for in vivo studies .

Q. How to design experiments for mechanism-of-action studies with multi-target data?

  • Proteomics : SILAC-based profiling identifies differentially expressed proteins post-treatment .
  • Target deconvolution : CRISPR-Cas9 knockout of candidate targets (e.g., EGFR, PI3K) validates dependency .
  • Pathway analysis : Ingenuity Pathway Analysis (IPA) links transcriptomic data to oncogenic signaling networks .

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